Setafrastat

Description

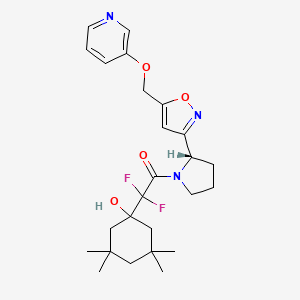

Structure

2D Structure

3D Structure

Properties

CAS No. |

1399715-48-0 |

|---|---|

Molecular Formula |

C25H33F2N3O4 |

Molecular Weight |

477.5 g/mol |

IUPAC Name |

2,2-difluoro-2-(1-hydroxy-3,3,5,5-tetramethylcyclohexyl)-1-[(2S)-2-[5-(pyridin-3-yloxymethyl)-1,2-oxazol-3-yl]pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C25H33F2N3O4/c1-22(2)14-23(3,4)16-24(32,15-22)25(26,27)21(31)30-10-6-8-20(30)19-11-18(34-29-19)13-33-17-7-5-9-28-12-17/h5,7,9,11-12,20,32H,6,8,10,13-16H2,1-4H3/t20-/m0/s1 |

InChI Key |

CSZFOLMDHFDLLR-FQEVSTJZSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Setafrastat; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of FKBP12 Inhibition

Disclaimer: As of the latest available data, there is no public domain information regarding a compound named "Setafrastat." Therefore, this guide will provide a comprehensive overview of the mechanism of action for well-characterized FKBP12 (FK506-Binding Protein 12) inhibitors, using seminal examples such as Tacrolimus (FK506) and Sirolimus (Rapamycin). The principles, pathways, and experimental methodologies described herein are fundamental to the study of any putative FKBP12 inhibitor.

Core Mechanism of FKBP12 Inhibition

FKBP12 is a small but abundant cytosolic protein belonging to the immunophilin family.[1] Its primary intrinsic function is as a peptidyl-prolyl isomerase (PPIase), an enzyme that catalyzes the cis-trans isomerization of proline residues within polypeptide chains, a crucial step in protein folding.[2][3] However, the therapeutic effects of its inhibitors are not due to the inhibition of this PPIase activity.[1]

The canonical mechanism of action for FKBP12 inhibitors is a "gain-of-function" whereby the inhibitor acts as a molecular "glue." These small molecules first bind with high affinity to FKBP12, forming a binary complex.[2][3] This new composite structure then presents a novel surface that can bind to and inhibit the activity of larger, unrelated protein targets. The two most prominent examples of this are:

-

Tacrolimus (FK506): The FKBP12-FK506 complex binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[4][5] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of interleukin-2 (IL-2), a key cytokine for T-cell proliferation.[6]

-

Sirolimus (Rapamycin): The FKBP12-Rapamycin complex binds to the FKBP-Rapamycin Binding (FRB) domain of the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase.[7][8] This interaction allosterically inhibits the mTOR Complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.[7][9][]

Beyond these primary pathways, FKBP12 also interacts with other cellular proteins, including the ryanodine receptor (a calcium release channel) and the TGF-β type I receptor, suggesting broader physiological roles.[3][11]

Quantitative Data: Binding Affinities of Known Inhibitors

The affinity of a compound for FKBP12 and the subsequent affinity of the binary complex for its target are critical determinants of its potency. These values are typically expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).

| Compound | Parameter | Value | Target | Reference(s) |

| Tacrolimus (FK506) | Kd | 0.4 nM | FKBP12 | [12] |

| Ki | ~1.7 nM | FKBP12 | [12] | |

| Sirolimus (Rapamycin) | IC50 | 0.6 nM | mTOR | [13] |

| Zotarolimus | - | Potent Inhibitor | FKBP12 | [14] |

| Everolimus-d4 | - | Selective Inhibitor | FKBP12 | [14] |

Note: Data for Zotarolimus and Everolimus-d4 are qualitative as per the available search results.

Experimental Protocols for Characterizing FKBP12 Inhibitors

A tiered approach is typically employed to identify and characterize novel FKBP12 inhibitors, moving from high-throughput biochemical assays to more complex cellular and in vivo models.

The FP assay is a rapid, robust, and non-radioactive method for identifying compounds that bind to FKBP12 in a high-throughput format.[15][16]

-

Principle: The assay measures the change in the tumbling rate of a fluorescently labeled FKBP12 ligand (a "tracer").[16] When the tracer is unbound, it tumbles rapidly, and the emitted light is largely depolarized. When bound to the much larger FKBP12 protein, its tumbling slows, and the emitted light remains polarized.[16] An unlabeled inhibitor will compete with the tracer for binding to FKBP12, displacing it and causing a decrease in fluorescence polarization.

-

Detailed Methodology:

-

Reagents: Purified recombinant human FKBP12 protein, a fluorescently labeled FKBP12 ligand (e.g., FK506-fluorescein), and the test compounds.[17]

-

Assay Setup: The assay is typically performed in 384-well, black-bottom plates.[17]

-

Procedure: a. A fixed concentration of FKBP12 (e.g., 1 µM) and the fluorescent tracer (e.g., 2.5 nM FK506-fluorescein) are added to each well.[17] b. Test compounds are added in a dose-response manner. c. The plate is incubated to allow the binding reaction to reach equilibrium. d. The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

-

Data Analysis: The decrease in polarization is plotted against the compound concentration to determine the IC50 value, which reflects the compound's affinity for FKBP12.

-

Co-IP is used to confirm that an inhibitor promotes the formation of the ternary complex (e.g., FKBP12-inhibitor-target) within a cellular environment.

-

Principle: An antibody specific to one protein (e.g., FKBP12) is used to pull that protein out of a cell lysate. If other proteins are bound to it (e.g., mTOR or calcineurin, mediated by the inhibitor), they will be pulled down as well. The presence of these co-precipitated proteins is then detected by Western blotting.

-

Detailed Methodology:

-

Cell Treatment: Culture relevant cells (e.g., HEK293 or Jurkat T-cells) and treat them with the test inhibitor or a vehicle control.

-

Lysis: Harvest and lyse the cells in a buffer that preserves protein-protein interactions.

-

Immunoprecipitation: a. Add a primary antibody against a component of the expected complex (e.g., anti-FKBP12) to the cell lysate and incubate. b. Add protein A/G-conjugated beads to capture the antibody-protein complexes. c. Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Western Blot: a. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. b. Separate the proteins by size using SDS-PAGE. c. Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose). d. Probe the membrane with a primary antibody against the suspected interacting protein (e.g., anti-mTOR) followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

These assays measure the downstream functional consequences of target inhibition.

-

mTOR Kinase Assay: To assess the inhibition of mTORC1, one can measure the phosphorylation of its downstream substrates, such as p70 S6 Kinase (S6K).[5] This is often done via Western blot using phospho-specific antibodies (e.g., anti-phospho-S6K). A potent FKBP12-mTOR inhibitor will lead to a dose-dependent decrease in the phosphorylation of S6K.

-

Calcineurin Phosphatase Assay: The activity of calcineurin can be measured using a colorimetric assay with a specific phosphopeptide substrate (e.g., RII phosphopeptide). The FKBP12-inhibitor complex is added to the reaction, and the amount of free phosphate released is quantified. An effective inhibitor will reduce the amount of phosphate released.

Summary

The inhibition of FKBP12 is a clinically validated therapeutic strategy, primarily in immunosuppression and oncology. The mechanism relies on a unique gain-of-function, where the inhibitor serves as an adapter to induce the formation of a ternary complex between FKBP12 and a large protein target, such as calcineurin or mTOR. The characterization of novel inhibitors like the hypothetical "this compound" would involve a systematic evaluation of its binding affinity to FKBP12, its ability to form a ternary complex in cells, and its functional impact on the relevant downstream signaling pathways. The experimental protocols outlined in this guide provide a robust framework for such an investigation.

References

- 1. FKBP - Wikipedia [en.wikipedia.org]

- 2. What are FKBP inhibitors and how do they work? [synapse.patsnap.com]

- 3. What are FKBP12 and how do they work? [synapse.patsnap.com]

- 4. Inhibition of calcineurin by a novel FK-506-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FK506 binding protein 12 mediates sensitivity to both FK506 and rapamycin in murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sirolimus - Wikipedia [en.wikipedia.org]

- 8. FKBP12_Rapamycin [collab.its.virginia.edu]

- 9. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. scbt.com [scbt.com]

- 15. researchgate.net [researchgate.net]

- 16. tracerDB | FP [tracerdb.org]

- 17. pubs.acs.org [pubs.acs.org]

Setafrastat: An In-depth Technical Guide on a Selective FKBP12 Inhibitor

Notice: Due to the limited availability of public-facing research and the discontinued development of Setafrastat, a comprehensive technical guide with detailed quantitative data and specific experimental protocols, as originally requested, cannot be compiled. Information regarding its specific binding affinity, selectivity profile, and detailed mechanism of action has not been made publicly available by its former developer, Taisho Pharmaceutical Holdings Co., Ltd.[1]

This guide, therefore, provides a foundational understanding of FKBP12 inhibition as a therapeutic strategy, contextualizing the potential role of a selective inhibitor like this compound based on the known functions of its target, FK506-Binding Protein 12 (FKBP12).

Introduction to FKBP12

FK506-Binding Protein 12 (FKBP12) is a ubiquitously expressed 12-kDa protein that belongs to the immunophilin family. It possesses peptidyl-prolyl isomerase (PPIase) activity, which catalyzes the cis-trans isomerization of proline residues in proteins, a rate-limiting step in protein folding and conformational changes. Beyond its enzymatic function, FKBP12 serves as an intracellular receptor for immunosuppressive drugs like FK506 (tacrolimus) and rapamycin (sirolimus), and plays a crucial role in regulating various cellular processes.

The Rationale for Selective FKBP12 Inhibition

The therapeutic potential of targeting FKBP12 stems from its involvement in multiple key signaling pathways. A selective inhibitor like this compound would aim to modulate these pathways with precision, minimizing off-target effects.

Regulation of Intracellular Calcium Release

FKBP12 is a known regulator of the ryanodine receptor (RyR) and the inositol trisphosphate receptor (IP3R), two major intracellular calcium channels. By binding to these receptors, FKBP12 stabilizes their closed state, preventing aberrant calcium leakage from the endoplasmic/sarcoplasmic reticulum. Pathological calcium handling is implicated in numerous disorders, including cardiac arrhythmias, heart failure, and neurodegenerative diseases. A selective FKBP12 inhibitor could potentially restore normal calcium signaling in these conditions.

Modulation of mTOR Signaling

The complex of rapamycin and FKBP12 binds to and inhibits the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. While this compound's direct effect on the mTOR pathway is not publicly known, this interaction highlights a key signaling node influenced by FKBP12.

TGF-β Signaling Pathway

FKBP12 also interacts with the type I receptor of the transforming growth factor-beta (TGF-β) signaling pathway. This pathway is critical in cell differentiation, apoptosis, and extracellular matrix production. Dysregulation of TGF-β signaling is associated with fibrosis and cancer.

A diagram illustrating the central role of FKBP12 in these pathways is provided below.

References

Setafrastat and the Modulation of Cellular Signaling through FKBP12 Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setafrastat, a now-discontinued therapeutic agent developed by Taisho Pharmaceutical, belongs to the class of FK506-binding protein 12 (FKBP12) inhibitors.[1] While specific public data on this compound is limited, this technical guide will provide an in-depth exploration of the role of FKBP12 inhibition in cellular signaling pathways. By examining the mechanisms of well-characterized FKBP12 inhibitors such as Tacrolimus (FK506) and Rapamycin (Sirolimus), we can infer the potential biological consequences of this compound's action. This document will detail the key signaling cascades affected, present representative quantitative data for the drug class, outline relevant experimental methodologies, and provide visual diagrams of the implicated pathways.

Introduction to FKBP12

FK506-binding protein 12 (FKBP12) is a ubiquitously expressed 12-kDa intracellular protein that functions as a peptidyl-prolyl isomerase (PPIase).[2] This enzymatic activity, which catalyzes the cis-trans isomerization of proline residues in proteins, is crucial for proper protein folding and conformational regulation. Beyond its enzymatic role, FKBP12 is a key regulator of several critical cellular signaling pathways through its interactions with various proteins, including intracellular calcium release channels and type I receptors of the transforming growth factor-β (TGF-β) family.[2][3]

Mechanism of Action of FKBP12 Inhibitors

FKBP12 inhibitors, such as this compound, exert their effects by binding to the enzymatic pocket of FKBP12. This binding event itself does not typically lead to a direct biological outcome. Instead, the inhibitor-FKBP12 complex acts as a "gain-of-function" entity, acquiring the ability to bind to and modulate the activity of other key signaling proteins. The two most well-documented pathways affected by this mechanism are the calcineurin-NFAT pathway and the mTOR pathway.

-

Tacrolimus (FK506): The Tacrolimus-FKBP12 complex binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase.[4] Calcineurin inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), thereby blocking its translocation to the nucleus and subsequent transcription of genes involved in T-cell activation, such as Interleukin-2 (IL-2).[4]

-

Rapamycin (Sirolimus): The Rapamycin-FKBP12 complex binds to the FKBP12-Rapamycin Binding (FRB) domain of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[4][5] This binding event allosterically inhibits the mTORC1 complex.

Core Signaling Pathways Modulated by FKBP12 Inhibition

The mTOR Signaling Pathway

The mTOR pathway is a critical signaling cascade that integrates intracellular and extracellular cues to regulate cell growth, proliferation, and metabolism. Inhibition of mTORC1 by the Rapamycin-FKBP12 complex leads to the dephosphorylation of its downstream effectors, 4E-BP1 and S6K1, resulting in the suppression of protein synthesis and cell cycle arrest.

Caption: The mTOR signaling pathway and its inhibition by a Rapamycin-FKBP12 complex.

The TGF-β Signaling Pathway

FKBP12 is a known endogenous inhibitor of the TGF-β type I receptor (TGFβRI). It binds to the glycine-serine-rich (GS) domain of the receptor, preventing its phosphorylation and activation by the type II receptor. FKBP12 inhibitors, by binding to FKBP12, can displace it from TGFβRI, leading to the activation of the TGF-β signaling pathway. This results in the phosphorylation and nuclear translocation of SMAD proteins, which then regulate the transcription of target genes involved in processes such as cell cycle arrest and extracellular matrix production.

Caption: The TGF-β signaling pathway and the role of FKBP12 and its inhibitors.

Quantitative Data for FKBP12 Inhibitors

While specific quantitative data for this compound is not publicly available, the following table summarizes representative data for well-known FKBP12 inhibitors. This data is crucial for understanding the potency and selectivity of this class of compounds.

| Compound | Target | Assay Type | IC50 / Ki | Reference |

| Tacrolimus (FK506) | FKBP12 | PPIase Inhibition | 0.4 - 2 nM (Ki) | Generic Data |

| Rapamycin (Sirolimus) | FKBP12 | Binding Assay | 0.1 - 1 nM (Kd) | Generic Data |

| Everolimus | FKBP12 | Binding Assay | 1.6 - 2.4 nM (IC50) | [6] |

| Zotarolimus | FKBP12 | Binding Assay | 2.8 nM (IC50) | [6] |

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize FKBP12 inhibitors.

FKBP12 Binding Assay

Objective: To determine the binding affinity of a compound for FKBP12.

Methodology:

-

Protein Expression and Purification: Recombinant human FKBP12 is expressed in E. coli and purified using affinity chromatography.

-

Assay Principle: A competitive binding assay is performed using a fluorescently labeled FKBP12 ligand.

-

Procedure:

-

A constant concentration of purified FKBP12 and the fluorescent ligand are incubated in a multi-well plate.

-

Increasing concentrations of the test compound (e.g., this compound) are added.

-

The plate is incubated to allow binding to reach equilibrium.

-

Fluorescence polarization or a similar detection method is used to measure the displacement of the fluorescent ligand by the test compound.

-

-

Data Analysis: The data is fitted to a dose-response curve to calculate the IC50 or Ki value.

mTORC1 Kinase Assay

Objective: To assess the inhibitory effect of a compound on mTORC1 kinase activity.

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., HEK293) is cultured and treated with various concentrations of the test compound.

-

Immunoprecipitation: mTORC1 is immunoprecipitated from cell lysates using an antibody against a component of the complex (e.g., Raptor).

-

Kinase Reaction: The immunoprecipitated mTORC1 is incubated with a substrate (e.g., recombinant 4E-BP1) and ATP.

-

Detection: The phosphorylation of the substrate is detected by Western blotting using a phospho-specific antibody or by measuring the incorporation of radiolabeled ATP.

-

Data Analysis: The level of substrate phosphorylation is quantified and plotted against the compound concentration to determine the IC50.

Caption: Generalized experimental workflows for characterizing FKBP12 inhibitors.

Conclusion

Although this compound's development was discontinued, its classification as an FKBP12 inhibitor places it within a class of compounds with profound effects on cellular signaling. The inhibition of FKBP12 leads to the modulation of critical pathways such as mTOR and TGF-β, with significant implications for cell growth, proliferation, and immune responses. The methodologies and representative data presented in this guide provide a framework for understanding and investigating the biological roles of FKBP12 and its inhibitors. Further research into the nuances of FKBP12 biology may yet uncover new therapeutic opportunities for this well-established drug target.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]

- 4. What are FKBP inhibitors and how do they work? [synapse.patsnap.com]

- 5. Sirolimus - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

The Predicted Downstream Effects of Setafrastat: A Technical Whitepaper

Disclaimer: Setafrastat, an FKBP12 inhibitor developed by Taisho Pharmaceutical, was discontinued, and as a result, there is a significant lack of publicly available preclinical and clinical data specific to this compound. This technical guide, therefore, outlines the predicted downstream effects of this compound based on the known molecular functions of its target, FK506-binding protein 12 (FKBP12). The signaling pathways, experimental protocols, and data presented herein are based on established knowledge of FKBP12 inhibition and should be considered a theoretical framework for investigating this compound or similar FKBP12 inhibitors.

Introduction

This compound is a small molecule inhibitor of FKBP12, a ubiquitously expressed peptidyl-prolyl isomerase that plays a crucial role in various cellular processes. FKBP12 is a member of the immunophilin family and is known to be the primary intracellular receptor for immunosuppressant drugs such as rapamycin (sirolimus) and FK506 (tacrolimus). By binding to FKBP12, these drugs modulate distinct downstream signaling pathways. It is therefore anticipated that this compound, as an FKBP12 inhibitor, will exert its effects through the modulation of these same pathways. This whitepaper will delve into the predicted downstream consequences of this compound's interaction with FKBP12, focusing on key signaling cascades, and will provide a template for the experimental investigation of these effects.

Core Predicted Downstream Signaling Pathways

The inhibition of FKBP12 by this compound is predicted to impact three primary signaling pathways: the mTOR pathway, the Transforming Growth Factor-beta (TGF-β) pathway, and intracellular calcium signaling.

Modulation of the mTOR Signaling Pathway

FKBP12 is a key regulator of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central controller of cell growth, proliferation, and metabolism. Specifically, the rapamycin-FKBP12 complex binds to and inhibits mTOR Complex 1 (mTORC1). However, studies on the genetic deletion of FKBP12 suggest that FKBP12 itself acts as a suppressor of mTORC1 signaling, even in the absence of rapamycin. Therefore, the inhibition of FKBP12 by this compound is predicted to lead to an enhancement of mTORC1 signaling.

Key downstream effects of this predicted mTORC1 activation include:

-

Increased phosphorylation of S6 Kinase (S6K): This would lead to enhanced protein synthesis and cell growth.

-

No significant change in 4E-BP1 phosphorylation: This suggests a selective activation of mTORC1 downstream targets.

Activation of the TGF-β Signaling Pathway

FKBP12 is known to bind to the type I TGF-β receptor (TβR-I) and inhibit its signaling function. This interaction prevents the leaky activation of the TGF-β pathway in the absence of its ligand. By inhibiting FKBP12, this compound is predicted to release this inhibition on TβR-I, leading to ligand-independent activation of the TGF-β signaling cascade.

The primary downstream consequence of this would be the phosphorylation and activation of SMAD proteins, which then translocate to the nucleus to regulate gene expression.

Modulation of Intracellular Calcium Signaling

FKBP12 is a known regulator of intracellular calcium release channels, including the ryanodine receptor (RyR) and the inositol 1,4,5-trisphosphate receptor (IP3R). FKBP12 binding to these receptors stabilizes their closed state, preventing calcium leakage from the endoplasmic reticulum. Inhibition of FKBP12 by this compound would be expected to destabilize these channels, leading to an increase in intracellular calcium levels.

Hypothetical Quantitative Data

The following tables represent the type of quantitative data that would be expected from preclinical studies investigating the downstream effects of this compound.

Table 1: Hypothetical Effect of this compound on mTORC1 Pathway Components

| Treatment | p-S6K (Thr389) Levels (Relative to Vehicle) | Total S6K Levels (Relative to Vehicle) | p-4E-BP1 (Thr37/46) Levels (Relative to Vehicle) |

| Vehicle | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.15 |

| This compound (1 µM) | 2.54 ± 0.21 | 1.05 ± 0.11 | 1.10 ± 0.18 |

| This compound (10 µM) | 4.12 ± 0.35 | 1.02 ± 0.08 | 1.15 ± 0.20 |

Table 2: Hypothetical Effect of this compound on TGF-β Pathway Components

| Treatment | p-SMAD2 (Ser465/467) Levels (Relative to Vehicle) | Total SMAD2 Levels (Relative to Vehicle) |

| Vehicle | 1.00 ± 0.10 | 1.00 ± 0.07 |

| This compound (1 µM) | 3.21 ± 0.25 | 0.98 ± 0.06 |

| This compound (10 µM) | 5.78 ± 0.41 | 1.01 ± 0.09 |

Table 3: Hypothetical Effect of this compound on Intracellular Calcium Levels

| Treatment | Peak Intracellular [Ca2+] (nM) |

| Vehicle | 105 ± 15 |

| This compound (1 µM) | 250 ± 28 |

| This compound (10 µM) | 410 ± 35 |

Experimental Protocols

The following are generalized protocols for key experiments to investigate the downstream effects of an FKBP12 inhibitor like this compound.

Western Blotting for Signaling Pathway Analysis

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the mTOR and TGF-β signaling pathways.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle for a specified time course (e.g., 1, 6, 24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against p-S6K, S6K, p-SMAD2, SMAD2, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

-

Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

Intracellular Calcium Measurement

Objective: To measure changes in intracellular calcium concentration in response to this compound treatment.

Methodology:

-

Cell Culture and Loading: Plate cells on glass-bottom dishes. Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Imaging: Mount the dish on a fluorescence microscope equipped with a perfusion system.

-

Baseline Measurement: Record the baseline fluorescence for a few minutes.

-

This compound Perfusion: Perfuse the cells with a solution containing this compound at the desired concentration.

-

Data Acquisition: Continuously record the fluorescence intensity over time.

-

Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio (for Fura-2) or intensity change (for Fluo-4).

Experimental Workflow Diagram

Conclusion

While specific data on the downstream effects of this compound remains elusive due to its discontinued development, a strong theoretical framework for its mechanism of action can be constructed based on its intended target, FKBP12. The predicted modulation of the mTOR, TGF-β, and intracellular calcium signaling pathways provides a solid foundation for any future investigation into this compound or other novel FKBP12 inhibitors. The experimental protocols and hypothetical data presented in this whitepaper offer a roadmap for researchers and drug development professionals to explore the complex and multifaceted roles of FKBP12 in cellular signaling. Further research into specific FKBP12 inhibitors is warranted to elucidate their precise downstream effects and therapeutic potential.

Setafrastat and the New Frontier of TYK2 Inhibition in Inflammatory Skin Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammatory skin diseases such as psoriasis and atopic dermatitis are complex disorders characterized by immune dysregulation and chronic inflammation. A key signaling pathway implicated in the pathogenesis of these diseases is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[1][][3][4][5] Tyrosine kinase 2 (TYK2), a member of the JAK family, has emerged as a critical mediator of pro-inflammatory cytokine signaling, making it a compelling therapeutic target.[6][7][8][9] This technical guide provides an in-depth overview of the role of TYK2 inhibitors, exemplified by compounds like Setafrastat, in the research and development of novel treatments for inflammatory skin diseases. While specific public data on "this compound" is limited, this guide draws upon the extensive research on the broader class of selective TYK2 inhibitors to provide a comprehensive technical resource.

The JAK-STAT Signaling Pathway in Inflammatory Skin Disease

The JAK-STAT pathway is a crucial intracellular signaling cascade that transduces signals from numerous cytokines and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and immune responses.[1][][3][4][5] In inflammatory skin diseases, this pathway is often hyperactivated, leading to the production of pro-inflammatory mediators.

The pathway is initiated when a cytokine binds to its receptor on the cell surface. This binding event brings two JAK proteins into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation.[][3][4]

References

- 1. JAK-STAT pathway inhibitors in dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. The Use of JAK/STAT Inhibitors in Chronic Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The involvement of the JAK-STAT signaling pathway in chronic inflammatory skin disease atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A systematic review of the efficacy of TYK2 inhibitors in patients with dermatological disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topical TYK2 inhibitor ameliorates psoriasis‐like dermatitis via the AKT‐SP1‐NGFR‐AP1 pathway in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 9. skintherapyletter.com [skintherapyletter.com]

Setafrastat's Potential in Musculoskeletal Disorder Models: An In-depth Technical Guide

Introduction to Statins and Musculoskeletal Biology

Statins are inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] While primarily prescribed for their lipid-lowering effects in cardiovascular disease, a growing body of preclinical and clinical evidence suggests that statins have pleiotropic effects on bone metabolism.[2][3] These effects stem from their ability to modulate key signaling pathways involved in bone formation and resorption, making them a subject of interest for potential therapeutic applications in musculoskeletal disorders such as osteoporosis, osteoarthritis, and rheumatoid arthritis.[4][5]

Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[6] Disruptions in this balance can lead to various musculoskeletal pathologies. Statins have been shown to influence both osteoblast and osteoclast activity, primarily through the inhibition of the mevalonate pathway.[2][7] This inhibition not only reduces cholesterol synthesis but also decreases the production of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are crucial for the post-translational modification of small GTP-binding proteins involved in various cellular processes.[4]

Quantitative Data on Statin Effects in Musculoskeletal Models

The following tables summarize quantitative data from various studies investigating the effects of different statins on bone metabolism.

Table 1: Effect of Statins on Bone Turnover Markers

| Statin | Model/Population | Bone Formation Marker(s) | Change | Bone Resorption Marker(s) | Change | Citation(s) |

| Atorvastatin | Ovariectomized Rats | Alkaline Phosphatase, Osteocalcin | Significant Decrease | - | - | [3] |

| Atorvastatin | Postmenopausal Women | - | - | Urinary CTX-I | Significant Decrease | [3] |

| Rosuvastatin | Postmenopausal Women | P1NP | No Significant Change | CTX-I | No Significant Change | [3] |

| Simvastatin | Postmenopausal Women | P1NP | Lower in users | CTX-I | Lower in users | [3] |

| Various Statins | Randomized Controlled Trials | Bone-specific alkaline phosphatase (B-ALP) | Significant Reduction | - | - | [8] |

CTX-I: C-terminal telopeptide of type I collagen; P1NP: N-terminal propeptide of procollagen type I.

Table 2: Effect of Statins on Bone Mineral Density (BMD) and Bone Volume

| Statin | Model/Population | Site | Outcome | Change | Citation(s) |

| Cerivastatin | Ovariectomized Rats | Tibia | Trabecular Volume | 43% Increase | [2] |

| Simvastatin | Ovariectomized Rats | Tibia | Trabecular Volume | 38% Increase | [2] |

| Simvastatin | Ovariectomized Rats | Calvaria (local injection) | New Bone Formation | ~50% Increase | [9] |

| Lovastatin | Ovariectomized Rats | Calvaria (local injection) | New Bone Formation | ~50% Increase | [9] |

| Simvastatin | Female Rats (oral) | Trabecular Bone | Bone Volume | 39-94% Increase | [9] |

| Various Statins | Randomized Controlled Trials | Various sites | Bone Mineral Density (BMD) | Significant Reduction | [8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on statins and musculoskeletal disorders.

In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis

-

Objective: To evaluate the systemic effects of orally administered statins on bone mass in a postmenopausal osteoporosis model.

-

Animal Model: Female Sprague-Dawley rats.

-

Procedure:

-

Bilateral ovariectomy is performed on the experimental group to induce estrogen deficiency, mimicking postmenopausal bone loss. A sham operation is performed on the control group.

-

Following a recovery period, rats are treated orally with the statin (e.g., cerivastatin or simvastatin) or a vehicle control daily for a specified duration (e.g., 35 days).

-

At the end of the treatment period, animals are euthanized.

-

Tibiae are dissected and processed for histomorphometric analysis.

-

Bone volume and trabecular architecture are quantified using techniques like micro-computed tomography (µCT) or histology.[2]

-

-

Key Parameters Measured: Trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

In Vitro Osteoblast Differentiation Assay

-

Objective: To assess the direct effect of statins on osteoblast differentiation and mineralization.

-

Cell Culture: Primary bone marrow stromal cells or osteoblastic cell lines (e.g., MC3T3-E1).

-

Procedure:

-

Cells are cultured in osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate.

-

Cells are treated with various concentrations of a statin or vehicle control.

-

Alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, is measured at specific time points (e.g., day 7).

-

Mineralized matrix formation is assessed at later time points (e.g., day 21) by Alizarin Red S staining, which stains calcium deposits.

-

Gene expression of osteoblast markers (e.g., Runx2, ALP, osteocalcin, BMP-2) is quantified by RT-qPCR.[4]

-

In Vitro Osteoclastogenesis Assay

-

Objective: To determine the effect of statins on the formation and activity of osteoclasts.

-

Cell Culture: Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells.

-

Procedure:

-

Cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and Receptor Activator of Nuclear Factor κB Ligand (RANKL) to induce osteoclast differentiation.

-

Cells are treated with different concentrations of a statin or vehicle control.

-

Osteoclast formation is assessed by tartrate-resistant acid phosphatase (TRAP) staining. TRAP-positive multinucleated cells are counted as osteoclasts.

-

Bone resorption activity is evaluated by plating cells on bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates) and measuring the area of resorption pits.[5]

-

Gene expression of osteoclast-specific markers (e.g., TRAP, cathepsin K, NFATc1) is analyzed by RT-qPCR.

-

Signaling Pathways and Visualizations

Statins exert their effects on bone cells by modulating several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

HMG-CoA Reductase Pathway and its Impact on Bone Metabolism

Caption: HMG-CoA Reductase pathway inhibition by statins.

RANKL/RANK/OPG Signaling Pathway in Osteoclastogenesis

Caption: Modulation of RANKL/RANK/OPG signaling by statins.

Experimental Workflow for Assessing this compound in a Musculoskeletal Disorder Model

Caption: Proposed experimental workflow for this compound evaluation.

Conclusion and Future Directions

The available evidence strongly suggests that statins, as a class of drugs, hold significant potential for the treatment of various musculoskeletal disorders due to their dual action of promoting bone formation and inhibiting bone resorption.[2][5] Their primary mechanism of action involves the inhibition of the HMG-CoA reductase pathway, which leads to a reduction in isoprenoid synthesis and subsequent modulation of signaling pathways critical for osteoblast and osteoclast function.[4]

Should "this compound" be a member of the statin family or a compound with a similar mechanism of action, it would be crucial to investigate its specific effects in relevant preclinical models of musculoskeletal disease. Future research should focus on:

-

Dose-response studies: To determine the optimal therapeutic window for musculoskeletal effects while minimizing potential side effects.

-

Head-to-head comparisons: To evaluate the efficacy of this compound against existing therapies for osteoporosis, osteoarthritis, and rheumatoid arthritis.

-

Long-term safety profiling: To assess any potential long-term adverse effects on bone and other tissues.

-

Bioavailability studies: To understand the distribution and concentration of this compound in bone tissue.

By systematically addressing these research questions, the full therapeutic potential of this compound, or other novel statin-like compounds, in the management of musculoskeletal disorders can be elucidated. The experimental frameworks and signaling pathways detailed in this guide provide a robust foundation for such investigations.

References

- 1. Simvastatin: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of statins as potential targets for bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of statins on bone turnover markers in postmenopausal women: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanisms of bone anabolism regulated by statins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of bone homeostasis: signaling pathways and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The ability of statins to inhibit bone resorption is directly related to their inhibitory effect on HMG-CoA reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Effect of Statin Therapy on Bone Metabolism Markers and Mineral Density: Aa GRADE-Assessed Systematic Review and Dose-Response Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

The Binding Affinity of Setafrastat to FKBP12: A Methodological and Pathway Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the experimental methodologies and signaling pathway considerations for characterizing the binding affinity of Setafrastat to the FK506-binding protein 12 (FKBP12). While, as of the date of this publication, specific quantitative binding data for the this compound-FKBP12 interaction is not publicly available, this document serves as a detailed roadmap for researchers and drug development professionals to conduct such investigations. We present established experimental protocols for determining binding constants, including Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Furthermore, we contextualize the potential implications of this compound binding by outlining the known signaling pathways involving FKBP12, most notably its role in the inhibition of mTOR and calcineurin by rapamycin and FK506, respectively. This guide is intended to be a valuable resource for the design and execution of studies aimed at elucidating the molecular interactions between this compound and FKBP12.

Introduction to FKBP12 and its Ligands

FKBP12 is a ubiquitously expressed 12 kDa protein that belongs to the family of immunophilins, which possess peptidyl-prolyl isomerase (PPIase) activity.[1][2] This enzymatic function, which catalyzes the cis-trans isomerization of proline residues in peptides, is a key aspect of its role in protein folding and conformational regulation.[3] Beyond its intrinsic enzymatic activity, FKBP12 is renowned for its function as the primary intracellular receptor for the immunosuppressant drugs rapamycin (sirolimus) and FK506 (tacrolimus).[1][4][5] The binding of these small molecules to FKBP12 creates composite surfaces that can then interact with and inhibit larger protein targets, a mechanism often referred to as "molecular glue".[6][7] This mode of action is central to the therapeutic effects of these drugs.

The FKBP12-rapamycin complex specifically binds to and inhibits the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[4][5][8][9][10][11] Conversely, the FKBP12-FK506 complex targets and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase involved in T-cell activation.[3][6] Given these critical roles in cellular signaling, the development of new ligands for FKBP12, such as this compound, is of significant interest for potential therapeutic applications.

Quantitative Analysis of this compound-FKBP12 Binding Affinity

The determination of the binding affinity of this compound to FKBP12 is a critical first step in understanding its potential mechanism of action. Several biophysical techniques are well-suited for this purpose, each offering distinct advantages.

Fluorescence Polarization (FP)

Fluorescence Polarization is a solution-based technique that measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. In the context of this compound and FKBP12, a competition assay is a common approach.[6][12]

Table 1: Example Data Presentation for Fluorescence Polarization Competition Assay

| Compound | IC50 (nM) | Ki (nM) |

| This compound | [Example Value] | [Example Value] |

| FK506 (Control) | [Example Value] | [Example Value] |

| Rapamycin (Control) | [Example Value] | [Example Value] |

-

Reagents and Buffers:

-

Recombinant human FKBP12.

-

Fluorescently labeled FKBP12 ligand (e.g., FK506-fluorescein).[12]

-

Assay Buffer: 25 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4.

-

This compound and control compounds (FK506, rapamycin) dissolved in DMSO.

-

-

Assay Procedure:

-

Prepare a solution of FKBP12 and the fluorescently labeled ligand in the assay buffer. The concentrations should be optimized based on the Kd of the fluorescent ligand for FKBP12.[12]

-

In a 384-well, black, flat-bottom plate, add a fixed concentration of the FKBP12-fluorescent ligand complex to each well.[12]

-

Add serial dilutions of this compound or control compounds to the wells.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.

-

-

Data Analysis:

-

The IC50 values are determined by fitting the data to a four-parameter logistic equation.

-

The Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent ligand.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[13][14][15][16] This method provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated.

Table 2: Example Data Presentation for Surface Plasmon Resonance Analysis

| Compound | ka (M⁻¹s⁻¹) | kd (s⁻¹) | Kd (nM) |

| This compound | [Example Value] | [Example Value] | [Example Value] |

| FK506 (Control) | [Example Value] | [Example Value] | [Example Value] |

-

Immobilization of FKBP12:

-

Recombinant human FKBP12 is immobilized on a sensor chip (e.g., CM5) via amine coupling.[17] The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). FKBP12 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is then injected over the activated surface. Finally, the surface is deactivated with ethanolamine.

-

-

Binding Analysis:

-

A series of concentrations of this compound (and control compounds) in a suitable running buffer (e.g., HBS-EP+) are injected over the immobilized FKBP12 surface.

-

The association and dissociation phases are monitored in real-time.

-

The sensor surface is regenerated between injections using a low pH buffer or other appropriate regeneration solution.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[18][19][20][21] It is considered the gold standard for determining binding affinity and stoichiometry.[19]

Table 3: Example Data Presentation for Isothermal Titration Calorimetry

| Compound | Stoichiometry (n) | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| This compound | [Example Value] | [Example Value] | [Example Value] | [Example Value] |

| FK506 (Control) | [Example Value] | [Example Value] | [Example Value] | [Example Value] |

-

Sample Preparation:

-

Recombinant human FKBP12 is extensively dialyzed against the ITC buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

-

This compound is dissolved in the same final dialysis buffer to minimize heats of dilution.

-

-

ITC Experiment:

-

The sample cell of the calorimeter is filled with the FKBP12 solution.

-

The injection syringe is filled with the this compound solution at a concentration typically 10-20 times that of the protein.

-

A series of small injections of this compound into the FKBP12 solution are performed at a constant temperature.[19]

-

-

Data Analysis:

-

The heat change associated with each injection is measured and integrated.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), the equilibrium dissociation constant (Kd), and the enthalpy of binding (ΔH).[22] The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

-

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

Caption: General experimental workflows for determining this compound-FKBP12 binding affinity.

Signaling Pathways Involving FKBP12

The binding of a novel ligand like this compound to FKBP12 could potentially modulate its interaction with key downstream effectors. The two most well-characterized pathways are the mTOR and calcineurin pathways.

Caption: Known signaling pathways modulated by FKBP12-ligand complexes.

Conclusion

This technical guide provides a foundational framework for the investigation of the binding affinity of this compound to FKBP12. By employing the detailed experimental protocols for Fluorescence Polarization, Surface Plasmon Resonance, and Isothermal Titration Calorimetry, researchers can obtain robust quantitative data to characterize this molecular interaction. Understanding the binding kinetics and thermodynamics of this compound to FKBP12 is a crucial prerequisite for elucidating its potential biological activity and for guiding further drug development efforts. The contextualization within known FKBP12 signaling pathways offers a roadmap for subsequent functional studies to determine if a this compound-FKBP12 complex can modulate downstream targets such as mTOR or calcineurin. The methodologies and conceptual frameworks presented herein are intended to empower researchers to comprehensively explore the interaction of this compound and other novel ligands with this important therapeutic target.

References

- 1. The 12 kD FK 506 binding protein FKBP12 is released in the male reproductive tract and stimulates sperm motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HitPredict - High confidence protein-protein interactions [hitpredict.org]

- 3. FKBP12 Binds to Acylated H-Ras and Promotes Depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. researchgate.net [researchgate.net]

- 6. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of fully synthetic FKBP12-mTOR molecular glues - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06917J [pubs.rsc.org]

- 8. Removal of FKBP12 Enhances mTOR-Raptor Interactions, LTP, Memory, and Perseverative/Repetitive Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of the FKBP12-rapamycin complex interacting with the binding domain of human FRAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 14. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 15. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 17. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 20. isothermal titration calorimetry: Topics by Science.gov [science.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. Integration and Global Analysis of Isothermal Titration Calorimetry Data for Studying Macromolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Setafrastat on Calcineurin Signaling: An Analysis of Available Data

A comprehensive review of publicly available scientific literature and clinical trial data reveals no direct evidence or detailed studies on the impact of Setafrastat on the calcineurin signaling pathway. While this compound is identified as an inhibitor of FK506-binding protein 1A (FKBP12), a protein associated with the mechanism of some calcineurin inhibitors, its development was discontinued, and specific research detailing its effects on calcineurin signaling is absent from the public domain.

Introduction to Calcineurin Signaling

The calcineurin signaling pathway is a critical cellular cascade initiated by increases in intracellular calcium levels. Calcineurin, a serine/threonine phosphatase, is activated by the binding of calcium and calmodulin.[1][2][3] Once active, calcineurin dephosphorylates a variety of target proteins, most notably the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[4][5] Dephosphorylated NFAT translocates to the nucleus, where it regulates the transcription of genes involved in the immune response, particularly those encoding cytokines like interleukin-2 (IL-2).[1] This pathway is a well-established target for immunosuppressive drugs.

This compound: An FKBP12 Inhibitor

This compound has been identified as an inhibitor of FKBP12.[6] FKBP12 is an immunophilin protein that plays a role in the mechanism of action of the immunosuppressant drug tacrolimus (FK506). Tacrolimus forms a complex with FKBP12, and this complex then binds to and inhibits the phosphatase activity of calcineurin.[1] This inhibition of calcineurin prevents the activation of NFAT and suppresses the immune response.

Lack of Direct Evidence for this compound's Impact on Calcineurin Signaling

Despite the mechanistic link between FKBP12 and calcineurin inhibition by drugs like tacrolimus, a thorough search of scientific databases and clinical trial registries for "this compound" did not yield any studies that specifically investigate its direct impact on the calcineurin signaling pathway. The development of this compound was discontinued, and as a result, there is a lack of published research on its pharmacological effects, including any potential modulation of calcineurin activity.[6]

Consequently, the core requirements for a detailed technical guide on this topic, including quantitative data and specific experimental protocols, cannot be fulfilled based on the currently available information.

Visualizing the General Calcineurin Signaling Pathway

While a specific diagram illustrating this compound's interaction is not possible, the following diagram depicts the general calcineurin signaling pathway, which is the target of immunosuppressive drugs that act via FKBP12.

Caption: A diagram of the calcineurin signaling pathway.

Hypothetical Experimental Workflow to Assess Impact on Calcineurin Signaling

Should research on this compound and its potential effects on calcineurin signaling be undertaken, a series of standard molecular and cellular biology experiments would be necessary. The following diagram outlines a logical workflow for such an investigation.

Caption: A potential experimental workflow to study this compound.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A CELLULAR ATLAS OF CALCINEURIN SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]

- 5. Reactome | Calcineurin activates NFAT [reactome.org]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Setafrastat: An Inhibitor of FKBP12 with a Discontinued Developmental Path

Setafrastat (also known as TS-133) is a small molecule inhibitor of the FK506-binding protein 12 (FKBP12). Initially under development by Taisho Pharmaceutical, its advancement in clinical trials has been discontinued.[1] Due to its discontinued status, there is a significant lack of publicly available scientific literature, clinical trial data, and detailed pharmacodynamic information specifically for this compound.

This guide, therefore, provides a broader overview of the pharmacodynamics of FKBP12 inhibitors as a class, to offer a foundational understanding of the likely, though unconfirmed, mechanisms of action for this compound. It is important to note that the specific quantitative data, detailed experimental protocols, and signaling pathways for this compound are not available in the public domain.

The Target: FKBP12

FKBP12 is a ubiquitously expressed intracellular protein that belongs to the immunophilin family. It possesses peptidyl-prolyl isomerase (PPIase) activity, which means it catalyzes the cis-trans isomerization of proline residues in proteins, a crucial step in protein folding and function. Beyond its enzymatic role, FKBP12 is involved in several key cellular processes, including the regulation of intracellular calcium release channels (such as the ryanodine receptor), signal transduction pathways like the mTOR pathway, and the modulation of TGF-β receptor signaling.

Mechanism of Action of FKBP12 Inhibitors

FKBP12 inhibitors are a class of drugs that bind to the FKBP12 protein, thereby modulating its activity.[2] This class includes both naturally derived macrolides, such as tacrolimus (FK506) and rapamycin (sirolimus), and synthetic small molecules.[2] The binding of these inhibitors to FKBP12 can lead to a range of downstream effects, depending on the specific inhibitor and the cellular context.

A primary mechanism of action for some FKBP12 inhibitors involves the formation of a ternary complex. For instance, when rapamycin binds to FKBP12, the resulting complex then binds to and inhibits the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival.[3][4] Similarly, the FKBP12-tacrolimus complex inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase, which is crucial for T-cell activation and other immune responses.

The following diagram illustrates the general mechanism of action for FKBP12 inhibitors that form a ternary complex to inhibit a downstream target.

Potential Therapeutic Applications of FKBP12 Inhibition

Given the diverse roles of FKBP12, its inhibitors have been investigated for a variety of therapeutic areas. This compound was initially developed for skin and musculoskeletal diseases.[1] Other potential applications for FKBP12 inhibitors that have been explored include:

-

Immunosuppression: To prevent organ transplant rejection.

-

Neuroprotection and Neuroregeneration: Due to the role of FKBP12 in neuronal signaling and health.

-

Oncology: Through the inhibition of the mTOR pathway, which is often dysregulated in cancer.[3]

-

Cardiovascular Disease: By modulating calcium signaling in cardiac muscle.

Experimental Protocols for Studying FKBP12 Inhibitors

While specific protocols for this compound are unavailable, the following are general methodologies used to characterize the pharmacodynamics of FKBP12 inhibitors.

In Vitro Assays

-

Binding Assays: To determine the affinity and kinetics of an inhibitor binding to FKBP12. This can be performed using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

-

Enzyme Inhibition Assays: To measure the effect of the inhibitor on the PPIase activity of FKBP12.

-

Cell-Based Assays: To assess the downstream effects of FKBP12 inhibition in relevant cell lines. For example, measuring the phosphorylation of mTOR pathway components (like S6 kinase) or the activation of T-cells.

The following diagram outlines a general workflow for the in vitro characterization of an FKBP12 inhibitor.

In Vivo Models

-

Animal Models of Disease: To evaluate the efficacy of the FKBP12 inhibitor in a relevant disease model, such as models of autoimmune disease, neurodegenerative disease, or cancer xenograft models.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To correlate the drug concentration in the body with its biological effect over time. This involves measuring drug levels in plasma and tissues and assessing biomarkers of target engagement.

Conclusion

This compound is an FKBP12 inhibitor whose development was discontinued by Taisho Pharmaceutical. The absence of published data makes a detailed analysis of its specific pharmacodynamics impossible. However, by understanding the broader class of FKBP12 inhibitors, we can infer its likely mechanism of action and the scientific rationale for its initial development. The diverse functions of FKBP12 continue to make it an attractive target for drug discovery in various therapeutic areas. Future research on other FKBP12 inhibitors may yet unlock the therapeutic potential that was once pursued with this compound.

References

An In-depth Technical Guide on Setafrastat and its Effect on T-Cell Activation

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Setafrastat and its putative effects on T-cell activation. Contrary to initial assumptions which may link it to the PI3K/Akt pathway, available data identifies this compound as an inhibitor of FK506-binding protein 12 (FKBP12).[1][2][3] The primary mechanism of action of this compound is therefore anticipated to be the modulation of T-cell signaling pathways in which FKBP12 plays a critical role. This document will detail the established functions of FKBP12 in T-lymphocyte biology, including its involvement in the calcineurin/NFAT and mTOR signaling cascades, and infer the likely consequences of its inhibition by this compound. Due to the limited publicly available data on this compound, which has been discontinued in development for skin and musculoskeletal diseases, this guide draws upon the well-documented effects of other FKBP12-binding immunomodulators, such as tacrolimus (FK506) and sirolimus (rapamycin), to project the expected impact of this compound on T-cell activation.[1] We will present detailed experimental protocols for assessing these effects and provide visualizations of the key signaling pathways.

Introduction to this compound and its Target: FKBP12

This compound (also known as TS-133) is a small molecule inhibitor of the FK506-binding protein 12 (FKBP12), a highly conserved and ubiquitously expressed peptidyl-prolyl isomerase.[1][3] FKBPs are a class of proteins known as immunophilins, which are the intracellular receptors for several immunosuppressive drugs.[4][5] FKBP12 is a crucial regulator of key signaling pathways in T-lymphocytes, and its inhibition is a validated strategy for modulating immune responses.[6][7]

The immunosuppressive effects of well-known drugs that bind to FKBP12, such as tacrolimus and sirolimus, are not due to the inhibition of FKBP12's enzymatic activity but rather to the formation of a drug-protein complex that then inhibits a downstream target.[4]

-

The FKBP12-tacrolimus complex inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase.[4][6]

-

The FKBP12-sirolimus complex inhibits the mammalian target of rapamycin (mTOR), a serine/threonine kinase.[6][8]

Given that this compound is an FKBP12 inhibitor, its effects on T-cell activation are expected to be mediated through one or both of these pathways, leading to potent immunomodulation.

Core Signaling Pathways Modulated by FKBP12 Inhibition in T-Cells

The activation of T-lymphocytes is a tightly regulated process initiated by the engagement of the T-cell receptor (TCR) with a specific antigen presented by an antigen-presenting cell (APC). This initial signal is integrated with co-stimulatory signals to drive a cascade of intracellular events, leading to T-cell proliferation, differentiation, and effector functions. FKBP12 is a key player in several of these downstream pathways.

The Calcineurin-NFAT Pathway

Upon TCR engagement, a sustained increase in intracellular calcium levels activates calcineurin.[4] Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors. This dephosphorylation exposes a nuclear localization signal, allowing NFAT to translocate from the cytoplasm to the nucleus.[9] In the nucleus, NFAT collaborates with other transcription factors, such as AP-1, to induce the expression of genes critical for T-cell activation, most notably Interleukin-2 (IL-2).[10]

An FKBP12 inhibitor like this compound, when complexed with FKBP12, is expected to bind to and inhibit calcineurin, thereby preventing NFAT dephosphorylation and nuclear translocation. This blockade of NFAT-dependent transcription would lead to a significant reduction in IL-2 production and, consequently, a suppression of T-cell activation and proliferation.[7][9]

The PI3K/Akt/mTOR Pathway

While this compound is not a direct PI3K inhibitor, its target, FKBP12, is intimately linked to the mTOR signaling pathway, which is downstream of PI3K/Akt. The production of IL-2, driven by the calcineurin-NFAT pathway, leads to the activation of the high-affinity IL-2 receptor on the T-cell surface. This, in turn, activates the PI3K/Akt pathway, which subsequently activates mTOR. mTOR, a central regulator of cell growth and proliferation, phosphorylates downstream targets like S6 kinase (S6K) and 4E-BP1 to promote protein synthesis and cell cycle progression.[8]

The immunosuppressant sirolimus (rapamycin), when complexed with FKBP12, directly binds to and inhibits mTORC1.[8] An FKBP12 inhibitor like this compound could potentially have a similar mode of action, leading to the inhibition of IL-2-driven T-cell proliferation. This effect is distinct from the inhibition of IL-2 production via the calcineurin pathway and represents a second level of T-cell activation control.

Data Presentation: The Role of FKBP12 in T-Cell Signaling

As specific quantitative data for this compound's effects on T-cells are not publicly available, the following tables summarize the known functions and interactions of its target, FKBP12, in T-cell signaling pathways.

Table 1: FKBP12 Interactions and their Functional Consequences in T-Cells

| Interacting Protein | Pathway | Consequence of Interaction | Effect of FKBP12 Ligand (e.g., Tacrolimus) |

| Calcineurin | TCR Signaling | Formation of a complex that inhibits calcineurin's phosphatase activity. | Inhibition of NFAT dephosphorylation, leading to immunosuppression. |

| mTOR (as part of mTORC1) | Cytokine Signaling (e.g., IL-2) | Formation of a complex that inhibits mTOR's kinase activity. | Inhibition of protein synthesis and cell cycle progression, leading to anti-proliferative effects. |

| TGF-β Type I Receptor | TGF-β Signaling | FKBP12 binds to and inhibits the basal activity of the receptor. | Disruption of the FKBP12-receptor interaction, potentially leading to altered TGF-β signaling. |

| Ryanodine Receptor (RyR) | Calcium Signaling | FKBP12 stabilizes the closed state of the calcium channel. | Dissociation of FKBP12 from the receptor, leading to altered intracellular calcium dynamics. |

Table 2: Expected Effects of this compound on T-Cell Activation Markers and Functions

| Parameter | Expected Effect | Rationale |

| T-Cell Proliferation | Strong Inhibition | Blockade of both IL-2 production (via calcineurin) and IL-2-mediated signaling (via mTOR). |

| IL-2 Production | Strong Inhibition | Inhibition of NFAT-mediated transcription of the IL-2 gene. |

| IFN-γ Production | Inhibition | IFN-γ is also regulated by NFAT in T-cells. |

| CD25 (IL-2Rα) Expression | Downregulation | CD25 expression is upregulated by NFAT upon T-cell activation. |

| CD69 Expression | Downregulation | Early activation marker whose expression is dependent on TCR signaling. |

Experimental Protocols

To assess the effects of an FKBP12 inhibitor like this compound on T-cell activation, a series of in vitro and in vivo experiments are required. Below are detailed protocols for key assays.

T-Cell Proliferation Assay using CFSE Dye Dilution

This assay measures the number of cell divisions a T-cell population undergoes following stimulation.

Objective: To quantify the inhibitory effect of this compound on T-cell proliferation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

-

Carboxyfluorescein succinimidyl ester (CFSE) dye.

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin.

-

Anti-CD3 and anti-CD28 antibodies for T-cell stimulation.

-

This compound (at various concentrations).

-

Flow cytometer.

Protocol:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs at 1x10⁷ cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.

-

Wash the cells three times with complete RPMI medium.

-

Resuspend the cells at 1x10⁶ cells/mL in complete RPMI medium.

-

Plate 100 µL of cell suspension per well in a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Stimulate the cells with soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies. Include an unstimulated control.

-

Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).

-

Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Intracellular Cytokine Staining for IL-2 and IFN-γ

This method allows for the quantification of cytokine-producing cells at a single-cell level.

Objective: To determine the effect of this compound on the production of key T-cell cytokines.

Materials:

-

Isolated T-cells or PBMCs.

-

Phorbol 12-myristate 13-acetate (PMA) and Ionomycin for non-specific T-cell stimulation.

-

Brefeldin A and Monensin (protein transport inhibitors).

-

This compound.

-

Fixation and permeabilization buffers.

-

Fluorescently labeled antibodies against surface markers (CD4, CD8) and intracellular cytokines (IL-2, IFN-γ).

-

Flow cytometer.

Protocol:

-

Culture T-cells (1x10⁶ cells/mL) with varying concentrations of this compound for 1-2 hours prior to stimulation.

-

Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4-6 hours.

-

For the last 4 hours of stimulation, add Brefeldin A (10 µg/mL) and Monensin (2 µM) to block cytokine secretion.

-

Harvest the cells and wash with PBS.

-

Stain for surface markers (e.g., anti-CD4, anti-CD8) for 30 minutes at 4°C.

-

Wash the cells and then fix using a formaldehyde-based fixation buffer for 20 minutes at room temperature.

-

Wash and resuspend the cells in a saponin-based permeabilization buffer.

-

Add fluorescently labeled anti-IL-2 and anti-IFN-γ antibodies and incubate for 30 minutes at 4°C.

-

Wash the cells twice with permeabilization buffer and once with PBS.

-

Resuspend the cells in FACS buffer and analyze by flow cytometry.

NFAT Nuclear Translocation Assay by Immunofluorescence

This assay visualizes the movement of NFAT from the cytoplasm to the nucleus upon T-cell activation.

Objective: To confirm that this compound inhibits the calcineurin-dependent nuclear translocation of NFAT.

Materials:

-

Jurkat T-cells or primary human T-cells.

-

Poly-L-lysine coated coverslips.

-

Stimulating antibodies (anti-CD3).

-

This compound.

-

4% Paraformaldehyde (PFA) for fixation.

-

0.1% Triton X-100 for permeabilization.

-

Primary antibody against NFAT.

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear staining.

-

Fluorescence microscope.

Protocol:

-

Seed T-cells onto poly-L-lysine coated coverslips and allow them to adhere.

-

Pre-treat the cells with this compound or vehicle control for 1 hour.

-

Stimulate the cells with soluble anti-CD3 antibody (10 µg/mL) for 30-60 minutes.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

-

Incubate with the primary anti-NFAT antibody overnight at 4°C.

-

Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio of NFAT.

Mandatory Visualizations: Workflows

Conclusion

This compound, as an inhibitor of FKBP12, is positioned to be a potent modulator of T-cell activation. Its mechanism is likely to be pleiotropic, impacting both the initial activation signals downstream of the T-cell receptor through the inhibition of the calcineurin-NFAT pathway, and the subsequent proliferative response to cytokines like IL-2 via the mTOR pathway. While direct experimental data on this compound's immunological effects are scarce, the well-established roles of its target, FKBP12, provide a strong basis for predicting its immunosuppressive activities. The experimental protocols detailed in this guide provide a clear framework for the empirical validation of these expected effects. Further preclinical studies are necessary to fully elucidate the specific immunomodulatory profile of this compound and to determine its potential as a therapeutic agent in immune-mediated diseases or transplantation.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. m.jchem.ci.gsrs.ncats.io [m.jchem.ci.gsrs.ncats.io]

- 3. medchemexpress.com [medchemexpress.com]

- 4. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FKBP1A - Wikipedia [en.wikipedia.org]

- 6. What are FKBP12 and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Sirolimus - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for Setafrastat in Primary Keratinocyte Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setafrastat is an inhibitor of the FK506-binding protein 12 (FKBP12). Although its clinical development for skin and musculoskeletal diseases has been discontinued, its mechanism of action holds significant interest for dermatological research. FKBP12 is an abundant intracellular protein that acts as a receptor for immunosuppressant drugs like tacrolimus.[1][2] The drug-FKBP12 complex inhibits calcineurin, a calcium/calmodulin-dependent protein phosphatase.[3][4][5][6] This inhibition prevents the dephosphorylation and subsequent nuclear translocation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB), which are crucial for the expression of pro-inflammatory cytokines.[7][8][9][10][11]